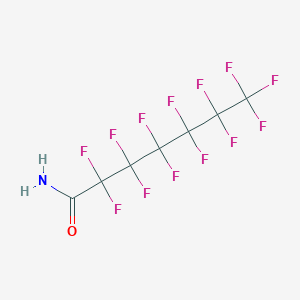

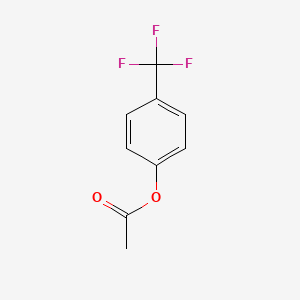

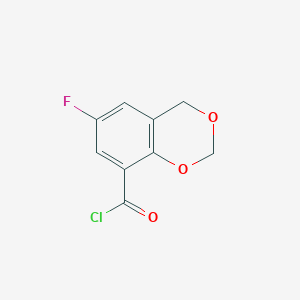

![molecular formula C13H13F3N2O4 B1303564 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid CAS No. 325702-10-1](/img/structure/B1303564.png)

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can help us infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amines with nitro-substituted phenyl groups. For instance, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in dipolar aprotic solvents leads to complex products, suggesting that similar conditions might be used for synthesizing the compound of interest . Additionally, the synthesis of related piperidine derivatives, such as those involving thiopiperidine and piperazinediones , provides a foundation for understanding the potential synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography. For example, the crystal structure of a thiopiperidine derivative shows the piperidine ring adopting an envelope conformation . Similarly, the structure of a side product in benzothiazinone synthesis, which includes a piperidinyl group attached to a nitro-substituted phenyl ring, has been reported . These findings suggest that the target compound may also exhibit a defined conformation and intramolecular interactions that could be elucidated through crystallographic studies.

Chemical Reactions Analysis

The reactivity of compounds containing piperidine and nitro-substituted phenyl groups can be complex. For instance, the reaction of piperidine

科学的研究の応用

1. Structural Characterization in Drug Synthesis

The compound has been identified in the structural characterization of side products in the synthesis of new drug candidates. For instance, in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of new anti-tuberculosis drugs, a structurally similar compound (2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone) was reported as a side product (Eckhardt et al., 2020).

2. Spectroscopic and Theoretical Studies

The compound's related structures have been used in spectroscopic and theoretical studies. For example, (R/S)-Piperidine-3-carboxylic acid, a compound with a similar structure, was used to form a stable hydrogen-bonded complex, which was studied using single-crystal X-ray analysis, Raman and FTIR spectroscopies, and theoretical calculations (Anioła et al., 2016).

3. Hydrogen Bonding in Proton-Transfer Compounds

Hydrogen bonding of proton-transfer compounds involving isonipecotamide (piperidine-4-carboxamide) and nitro-substituted benzoic acids has been studied. This research contributes to understanding molecular assembly processes in which compounds with structures related to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid play a significant role (Smith & Wermuth, 2010).

4. Crystal Structures of Analogues

The crystal structures of trifluoromethylnitrobenzene analogues, which are closely related to the compound , have been determined to compare their conformations and packing arrangements. This research provides insights into the molecular geometry and potential interactions of similar compounds (Lynch & Mcclenaghan, 2004).

5. Quantum Mechanical Study

The spectroscopic properties of compounds structurally similar to 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid have been investigated using quantum chemical methods. These studies help in understanding the electronic properties and reactivity of these types of compounds (Devi et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Piperidine derivatives, such as this compound, are often used in the design of drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O4/c14-13(15,16)9-1-2-10(11(7-9)18(21)22)17-5-3-8(4-6-17)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKHDVIWHAVTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377859 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

CAS RN |

325702-10-1 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

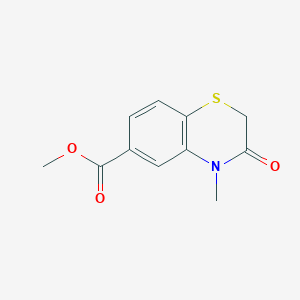

![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)